molecular formula C9H18N2OS B084609 N-tert-butylmorpholine-4-carbothioamide CAS No. 14294-00-9

N-tert-butylmorpholine-4-carbothioamide

Cat. No.: B084609
CAS No.: 14294-00-9
M. Wt: 202.32 g/mol
InChI Key: PCNIHVSHOBMYEK-UHFFFAOYSA-N
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Description

N-tert-butylmorpholine-4-carbothioamide is a chemical compound with the molecular formula C9H18N2OS. It is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl group and a carbothioamide functional group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butylmorpholine-4-carbothioamide can be synthesized through several synthetic routes. One common method involves the reaction of morpholine with tert-butyl isocyanide and carbon disulfide. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to facilitate the formation of the carbothioamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylmorpholine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-tert-butylmorpholine-4-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-tert-butylmorpholine-4-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The morpholine ring provides additional binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butylmorpholine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    N-tert-butylmorpholine-4-carbothioester: Contains a carbothioester group instead of a carbothioamide group.

Uniqueness

N-tert-butylmorpholine-4-carbothioamide is unique due to its specific combination of a morpholine ring, tert-butyl group, and carbothioamide functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Biological Activity

N-tert-butylmorpholine-4-carbothioamide, a compound with the chemical formula C9H18N2OS, has garnered attention in recent years for its potential biological activities, particularly in the context of anticancer research and other therapeutic applications. This article synthesizes available data on its biological activity, including case studies, experimental findings, and relevant tables summarizing key research outcomes.

Overview of this compound

This compound belongs to the class of carbothioamide compounds, which are known for their diverse biological properties. The compound's structure includes a morpholine ring and a thiocarbonyl group, which are pivotal in its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related compounds. Research indicates that derivatives of carbothioamides exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study: Pyrazoline Derivatives
    A study synthesized pyrazoline derivatives from thiosemicarbazide and evaluated their anticancer activity against human lung cancer (A549) and cervical cancer (HeLa) cell lines. The lead compounds demonstrated IC50 values of 13.49 μM and 17.52 μM against A549 and HeLa cells, respectively . This suggests that similar structural motifs in this compound might yield comparable anticancer effects.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • DNA Interaction : Studies have shown that carbothioamide derivatives can bind to DNA, affecting its integrity and function. This noncovalent binding mode can lead to apoptosis in cancer cells .
  • Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of this compound to various biological targets, indicating potential interactions with proteins involved in cell proliferation and survival pathways.

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (μM)Reference
AnticancerA549 (Lung Cancer)13.49
AnticancerHeLa (Cervical)17.52
DNA BindingCt-DNANoncovalent binding mode observed

Safety and Toxicity

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that certain derivatives exhibit low toxicity towards normal cells (e.g., HFL-1 lung cells) with IC50 values significantly higher than those observed in cancer cells . This selectivity is advantageous for therapeutic applications.

Properties

IUPAC Name

N-tert-butylmorpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c1-9(2,3)10-8(13)11-4-6-12-7-5-11/h4-7H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNIHVSHOBMYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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